2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Description
2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride is a heterocyclic compound featuring a partially saturated isoquinolinone core substituted with an ethyl group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRRSYOOVVQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2C(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form various N-alkylated derivatives.
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-substituted 3,4-dihydroisoquinolinone derivatives .
Scientific Research Applications
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Biology: The compound’s derivatives exhibit biological activities, including anti-nausea, antidiabetic, and antiallergy properties.
Medicine: Its derivatives are used in drug development for treating various conditions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s derivatives can modulate biological pathways, leading to their pharmacological effects. For example, some derivatives may act on neuromuscular fibers, blocking pulses and exerting anthelmintic and insecticidal activities .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Hydrastinine Hydrochloride
- CAS No.: Not explicitly listed, but structurally described in .
- Molecular Formula: C₁₁H₁₃NO₃•HCl.
- Key Features: Contains a 1,3-dioxolo[4,5-g]isoquinolin-5-ol core, distinguishing it from the target compound’s simpler dihydroisoquinolinone structure.
- Differentiation: The 1,3-dioxolo ring and hydroxyl group introduce distinct electronic and steric effects compared to the ethyl-substituted dihydroisoquinolinone .
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one
- CAS No.: Not provided, but synthesized and characterized in .
- Key Features: A dihydroquinolinone fused with a chlorinated dimethylquinoline moiety.
- Synthesis: Prepared via microwave-assisted catalysis using InCl₃, yielding 63% efficiency.
- Structural Insights : The crystal structure reveals intermolecular N–H⋯N hydrogen bonding and π–π stacking (centroid distance: 3.94 Å), which could inform solubility and crystallinity comparisons .
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one Hydrochloride
- CAS No.: 1266689-99-9 ().
- Applications : Suppliers list it under medicinal chemistry catalogs, suggesting roles in drug discovery.
- Differentiation: The aminomethyl group may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the ethyl group in the target compound .
Biological Activity
Overview
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the isoquinolinone family, with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. Its biological activities have garnered attention due to its potential applications in pharmacology and medicinal chemistry.
The compound exhibits various biological activities, primarily through its interaction with specific biological targets. Similar compounds have shown antioomycete activity against phytopathogens, suggesting that this compound may disrupt biological membrane systems, inhibiting growth and proliferation of targeted organisms.
Biological Activities
Research has indicated that derivatives of this compound possess several notable biological activities:
- Antidiabetic Properties : Some derivatives have been evaluated for their ability to lower blood glucose levels.
- Antiallergy Effects : Certain modifications of the compound have shown potential in alleviating allergic reactions.
- Neuroprotective Effects : Research suggests that some derivatives may protect neuronal cells from toxic insults, particularly in models of neurodegenerative diseases .
In Vitro Studies
A study investigating the butyrylcholinesterase (BChE) inhibitory activity of isoquinoline derivatives found that specific analogs demonstrated significant inhibition with IC50 values as low as 2.68 μM. These findings highlight the potential of isoquinoline derivatives in treating conditions related to cholinergic dysfunction .
Neuroprotective Activity
Another investigation focused on the protective effects of certain compounds derived from this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells. The results showed that treated cells exhibited improved viability compared to untreated controls, indicating a promising avenue for neuroprotective drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-Ethyl-1,3-dihydroisoquinolin-4-one | BChE Inhibitor | 2.68 ± 0.28 |
| 4-Hydroxy-2-quinolones | Antimicrobial | Varies |
| 3,4-Dihydroisoquinolin-1(2H)-one | Anticancer and Antioxidant | Varies |
Synthesis and Derivatives
The synthesis of this compound typically involves N-alkylation processes followed by oxidation. The resulting derivatives can be modified to enhance specific biological activities, making them valuable in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
